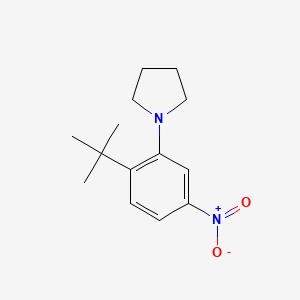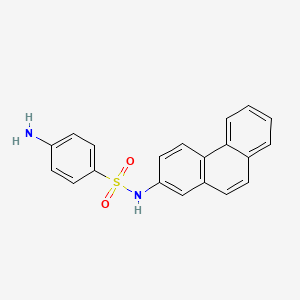![molecular formula C14H13N3O2S B13996172 (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate CAS No. 76919-52-3](/img/structure/B13996172.png)
(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) is a complex heterocyclic compound that features both imidazole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) typically involves the formation of the imidazo[2,1-b]thiazole core followed by functionalization. One common method includes the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole oxides, while substitution reactions can introduce various functional groups onto the core structure .
Applications De Recherche Scientifique
IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in pathogens, making it a potential candidate for antimicrobial therapy . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) can be compared with other imidazo[2,1-b]thiazole derivatives:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
These compounds share the imidazo[2,1-b]thiazole core but differ in their functional groups and specific applications. The unique combination of the imidazole and thiazole rings in IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) provides distinct chemical properties that can be leveraged for various scientific and industrial applications .
Propriétés
Numéro CAS |
76919-52-3 |
|---|---|
Formule moléculaire |
C14H13N3O2S |
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C14H13N3O2S/c1-15-14(18)19-9-11-12(10-5-3-2-4-6-10)16-13-17(11)7-8-20-13/h2-8H,9H2,1H3,(H,15,18) |
Clé InChI |
LGAMDEYJWLNIKD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)
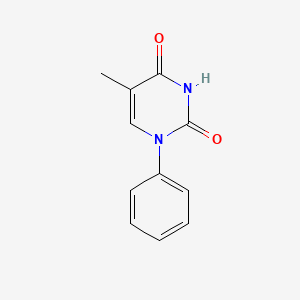
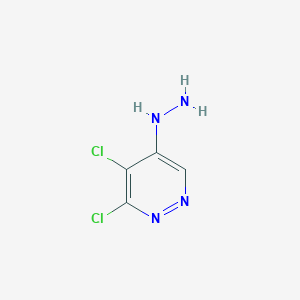
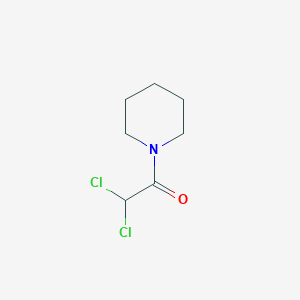
![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
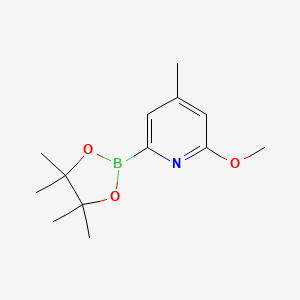
![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
